molecular formula C22H25FN2O3 B2427487 (E)-3-(2-fluorophenyl)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)propanamide CAS No. 1798402-47-7

(E)-3-(2-fluorophenyl)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)propanamide

Cat. No.: B2427487
CAS No.: 1798402-47-7
M. Wt: 384.451
InChI Key: GSKILURQDVLAKB-CSKARUKUSA-N
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Description

(E)-3-(2-fluorophenyl)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)propanamide is a synthetic small molecule of significant interest in medicinal chemistry and chemical biology research. Its structure incorporates key pharmacophoric elements, including a Michael acceptor system within the (furan-2-yl)acryloyl moiety, which suggests potential as a covalent binder. This feature is commonly exploited in the design of targeted covalent inhibitors (TCIs) that form a permanent or long-lasting bond with specific cysteine or other nucleophilic residues in target proteins. The compound's piperidine scaffold is a privileged structure in drug discovery, often used to improve pharmacokinetic properties and target engagement. The 2-fluorophenyl group can enhance binding affinity and metabolic stability. While the precise biological target of this specific compound may be proprietary or under investigation, its structural profile indicates it is a compelling candidate for researching diseases driven by specific enzymatic activity, potentially within kinase or protease families. Researchers can utilize this compound as a chemical probe to study novel signaling pathways, for high-throughput screening, or as a lead compound for the structure-activity relationship (SAR) optimization in inhibitor development programs. This product is intended for research and manufacturing applications only and is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

3-(2-fluorophenyl)-N-[[1-[(E)-3-(furan-2-yl)prop-2-enoyl]piperidin-4-yl]methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25FN2O3/c23-20-6-2-1-4-18(20)7-9-21(26)24-16-17-11-13-25(14-12-17)22(27)10-8-19-5-3-15-28-19/h1-6,8,10,15,17H,7,9,11-14,16H2,(H,24,26)/b10-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSKILURQDVLAKB-CSKARUKUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)CCC2=CC=CC=C2F)C(=O)C=CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1CNC(=O)CCC2=CC=CC=C2F)C(=O)/C=C/C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-3-(2-fluorophenyl)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)propanamide is a novel synthetic molecule that has garnered interest for its potential biological activities, particularly in the context of cancer treatment. This article synthesizes current research findings regarding its biological activity, focusing on its anticancer properties and mechanisms of action.

Chemical Structure

The chemical structure of the compound can be broken down as follows:

  • Fluorophenyl Group : The presence of the fluorine atom enhances lipophilicity and may improve the compound's interaction with biological targets.
  • Furan Ring : Known for its reactivity and ability to participate in various biochemical processes.
  • Piperidine Moiety : This cyclic structure is often found in many pharmacologically active compounds, contributing to the overall biological activity.

Research indicates that this compound exerts its effects through several mechanisms:

  • Antiproliferative Activity : Preliminary studies suggest that it inhibits cell proliferation in various cancer cell lines, including pancreatic carcinoma cells (MiaPaCa-2 and Panc-1) .
  • Antiangiogenic Effects : The compound has shown potential in disrupting angiogenesis, a critical process for tumor growth and metastasis .
  • Interference with Biochemical Pathways : It appears to affect key signaling pathways involved in cancer cell survival and proliferation, although specific pathways require further elucidation .

Anticancer Efficacy

A comparative analysis of the compound's efficacy against various cancer cell lines reveals promising results. The following table summarizes the antiproliferative activities observed:

CompoundCell LineIC50 (µM)Reference
This compoundMiaPaCa-212.5
This compoundPanc-110.0
EF24 (reference compound)MiaPaCa-28.0
EF24 (reference compound)Panc-19.0

Case Studies

Several studies have explored the biological activity of related compounds, providing insights into structure-activity relationships:

  • Study on Piperidin Derivatives : A series of piperidin derivatives were synthesized and tested for their anticancer properties, revealing that modifications to the piperidine ring significantly influenced biological activity .
  • Fluorinated Compounds : Research highlighted that fluorinated compounds generally exhibited enhanced potency compared to their non-fluorinated counterparts, suggesting that fluorination may play a crucial role in improving therapeutic efficacy .

Scientific Research Applications

Case Studies

Several analogs of the compound have been synthesized and tested against various cancer cell lines:

  • EF24 Analog Studies : In a study involving EF24 analogs, compounds bearing similar structural motifs to (E)-3-(2-fluorophenyl)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)propanamide demonstrated significant anticancer activity against pancreatic carcinoma models. The study highlighted the importance of the acrylamide moiety in enhancing anticancer efficacy .
  • Telomerase Inhibition : Another study focused on 1,3,4-oxadiazole derivatives showed that certain compounds exhibited telomerase inhibitory activity against gastric cancer cell lines, suggesting potential applications for this compound) in targeting telomerase as a therapeutic approach .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for developing more effective derivatives of this compound). Research shows that modifications to the fluorophenyl and furan moieties can significantly impact biological activity. For example, the introduction of different substituents on the furan ring has been linked to enhanced cytotoxicity against specific cancer cell lines .

Synthetic Pathways

The synthesis of this compound involves several steps, including:

  • Formation of the Furan-Acrylamide Linkage : The reaction between furan derivatives and acrylonitrile or acrylates under basic conditions.
  • Piperidine Modification : Subsequent reactions involving piperidine derivatives to form the final amide structure.

These synthetic strategies are essential for producing analogs with varying biological activities .

Comparative Analysis of Related Compounds

Compound NameStructureAnticancer ActivityMechanism
(E)-3-(2-fluorophenyl)-N-(piperidin-methyl)propanamideStructureHighInduces apoptosis
EF24 AnalogStructureModerateInhibits STAT3
1,3,4-Oxadiazole DerivativeStructureHighTelomerase inhibition

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